(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

Stereochemistry Chiral Purity Peptide Synthesis

Ensure target peptide conformational rigidity and metabolic stability with Boc-L-cyclopentylglycine (CAS 109183-72-4). The cyclopentyl side chain provides a unique steric profile that cannot be replicated by ter-leucine or cyclohexylglycine, making it essential for reproducible SAR studies and robust tripeptide ketoacid HCV protease inhibitor synthesis. Select ≥99% HPLC-grade material to minimize deletion sequences in solid-phase synthesis. Contact us for bulk quotes and validated coupling protocols.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
CAS No. 109183-72-4
Cat. No. B558346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
CAS109183-72-4
SynonymsBoc-L-Cyclopentylglycine; 109183-72-4; (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylaceticacid; (S)-TERT-BUTOXYCARBONYLAMINO-CYCLOPENTYL-ACETICACID; AmbotzBAA5140; AC1ODTT7; SCHEMBL464205; CTK7G8913; MolPort-003-986-222; WBSJQVRMQOLSAT-VIFPVBQESA-N; ZINC2567259; CB-486; MFCD06795810; RW1189; AKOS015841385; AKOS015920313; CS15620; EBD2202990; VA50061; AJ-41375; AK-49244; AN-33708; BC223002; BR-49244; N-tert-Butoxycarbonyl-L-Cyclopentylglycine
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1
InChIKeyWBSJQVRMQOLSAT-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid (Boc-L-Cyclopentylglycine)? A Procurement-Focused Overview


(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, commonly known as Boc-L-Cyclopentylglycine or Boc-L-Cpg-OH (CAS 109183-72-4), is a non-proteinogenic, protected amino acid derivative of glycine [1]. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and a cyclopentyl ring as the α-carbon side chain. This compound serves as a crucial building block in peptide synthesis, particularly for introducing conformational constraint and lipophilicity into peptide backbones, which is essential for developing peptidomimetic drugs with enhanced stability and target affinity . Its defined stereochemistry (S-configuration) and high purity profile are critical for reproducible research outcomes in pharmaceutical development and biochemical studies.

Why Substituting (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid with Other Boc-Protected Amino Acids or Glycine Derivatives Fails


Generic substitution of (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid with other Boc-protected amino acids or simple glycine derivatives is not scientifically viable due to fundamental differences in conformational control and downstream peptide properties. Unlike linear or smaller cyclic analogs, the specific S-stereochemistry and the 5-membered cyclopentyl ring of this compound provide a unique combination of steric bulk, lipophilicity, and conformational restriction . This combination directly influences the proteolytic stability, target binding affinity, and overall pharmacokinetic profile of the final peptide or peptidomimetic drug . Simple glycine or alternative Boc-amino acids lack this precise structural constraint, leading to peptides with different bioactivity, susceptibility to degradation, or altered receptor interactions. The quantitative evidence below details these critical differentiations.

Quantitative Evidence for Selecting (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid over Analogs: A Procurement Guide


Assured (S)-Stereochemical Identity via Optical Rotation: A Direct Comparison with D-Enantiomer

The compound's specific (S)-stereochemistry is verified by its optical rotation. At a concentration of 1 in methanol, it exhibits a specific rotation of [α]D20 = -9 ± 1º . This directly contrasts with its D-enantiomer, Boc-D-Cyclopentylglycine (CAS 156881-63-9), which would exhibit a positive rotation under similar conditions. The correct chirality is non-negotiable for biological activity in stereospecific drug-target interactions.

Stereochemistry Chiral Purity Peptide Synthesis

Conformational Constraint Differentiates from Linear Boc-Amino Acids (e.g., Boc-Norvaline, Boc-Leucine)

The cyclopentyl side chain introduces significant conformational rigidity compared to linear alkyl side chains. This is a class-level effect, but quantifiable in its impact. For the deprotected amino acid L-Cyclopentylglycine (L-Cpg), incorporation into a peptide sequence has been shown to dramatically increase proteolytic stability. One study reported near-complete resistance to neutral endopeptidase (NEP) degradation over 4 hours for a Cpg-containing analog, whereas native Substance P (containing linear residues) was fully degraded within 20 minutes .

Peptidomimetics Conformational Analysis Proteolytic Stability

Critical Role as a Precursor for HCV NS3 Serine Protease Inhibitors

A specific, documented application for (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid is its use as a reactant in the synthesis of tripeptide ketoacid inhibitors targeting the Hepatitis C Virus (HCV) NS3 serine protease . This application leverages the compound's ability to introduce both the (S)-cyclopentylglycine moiety and the Boc-protected amine handle for subsequent coupling. While other Boc-amino acids could be used in similar reactions, the resulting peptides would lack the crucial cyclopentyl side chain required for optimal fit within the protease's S1' pocket, a key determinant of inhibitor potency and selectivity.

Antiviral Research HCV Protease Inhibitors Medicinal Chemistry

Commercial Purity Benchmark: ≥99% (HPLC) as a Standard Procurement Specification

For reliable peptide synthesis, high purity of the building block is paramount. Reputable vendors consistently supply (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid with a purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity is often matched for its D-enantiomer counterpart , establishing ≥99% (HPLC) as the industry benchmark for high-fidelity work. Selecting a source that guarantees this purity reduces the risk of side reactions and purification challenges during solid-phase peptide synthesis.

Quality Control HPLC Purity Peptide Synthesis

Best Research and Industrial Application Scenarios for (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid


Solid-Phase Peptide Synthesis (SPPS) Requiring High Conformational Constraint and Proteolytic Stability

This compound is ideally suited for standard Boc-SPPS protocols where the goal is to introduce a rigid, hydrophobic, and metabolically stable motif into a peptide sequence. Its ≥99% (HPLC) purity ensures high coupling efficiency and minimizes deletion sequences, while the cyclopentyl side chain imparts resistance to proteases like NEP, as inferred from studies on the related L-Cyclopentylglycine . This makes it a preferred building block for developing long-acting peptide therapeutics or probes for in vivo studies. For comparison, linear Boc-amino acids like Boc-Leucine or Boc-Norvaline do not offer the same degree of conformational restriction or proteolytic shield.

Synthesis of Hepatitis C Virus (HCV) Protease Inhibitors and Related Antiviral Agents

The compound is a documented reactant for preparing tripeptide ketoacid inhibitors targeting the HCV NS3 serine protease . In this context, its specific (S)-stereochemistry and the cyclopentyl moiety are not arbitrary; they are designed to occupy the S1' pocket of the protease, a critical interaction for achieving high potency and selectivity. Using an alternative building block, such as a linear or different-sized cyclic amino acid, would be expected to significantly reduce or abolish this activity, underscoring the compound's non-substitutable role in this specific research area.

Development of Stereospecific Peptidomimetic Drugs and Receptor Probes

For projects requiring precise stereochemical control, such as the development of bradykinin B1 receptor antagonists where the α-cyclopentylglycine residue is a key pharmacophore, this compound is essential [1]. The defined negative optical rotation of the Boc-protected precursor ([α]D20 = -9 ± 1º) serves as a critical quality checkpoint, ensuring that the correct (S)-enantiomer is incorporated. The corresponding (R)-enantiomer would yield a different biological profile, making the correct stereochemistry a non-negotiable procurement specification for such high-precision drug discovery efforts.

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